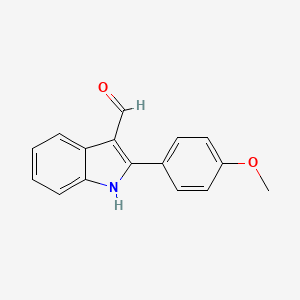

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde

Overview

Description

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is a yellowish crystalline powder that is used in various scientific research applications. The compound has been studied extensively due to its unique properties and potential applications in various fields of science.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde, focusing on six unique fields:

Pharmaceutical Development

2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde has shown potential in the development of new pharmaceutical compounds. Its indole structure is a common scaffold in medicinal chemistry, often used to design drugs with anti-inflammatory, anticancer, and antimicrobial properties. Researchers are exploring its derivatives for their ability to inhibit specific enzymes and receptors involved in various diseases .

Organic Synthesis

This compound is valuable in organic synthesis due to its reactive aldehyde group. It serves as a key intermediate in the synthesis of more complex molecules, including heterocyclic compounds. Its versatility allows chemists to create a wide range of derivatives, which can be further tested for various biological activities .

Material Science

In material science, 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde is used to develop new organic materials with unique electronic properties. Its conjugated system can be utilized in the design of organic semiconductors and light-emitting diodes (LEDs). These materials are crucial for the advancement of flexible electronics and optoelectronic devices .

Biological Probes

The compound is also employed as a biological probe in biochemical research. Its fluorescent properties make it useful for labeling and tracking biological molecules in live cells. This application is particularly important in studying cellular processes and understanding the mechanisms of diseases at the molecular level .

Catalysis

2-(4-Methoxyphenyl)-1H-indole-3-carbaldehyde is used as a ligand in catalytic reactions. Its structure allows it to coordinate with metal centers, facilitating various catalytic processes. This application is significant in the development of more efficient and selective catalysts for industrial chemical reactions .

Photodynamic Therapy

Research has shown that derivatives of this compound can be used in photodynamic therapy (PDT) for cancer treatment. PDT involves the use of light-activated compounds to generate reactive oxygen species that can kill cancer cells. The indole derivatives’ ability to absorb light and produce reactive species makes them promising candidates for this therapeutic approach .

Mechanism of Action

Target of Action

It’s known that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple targets involved in these pathways.

Mode of Action

Similar compounds, such as mebeverine, work directly on smooth muscle within the gastrointestinal tract, affect calcium channels, and may affect muscarinic receptors

Biochemical Pathways

One study showed that a benzimidazole derivative, which is structurally similar to indole, reduced malondialdehyde (mda) contents and peroxidase (pod) activity . This suggests that the compound might influence oxidative stress pathways.

Pharmacokinetics

A structurally similar compound, apixaban, has been shown to undergo rapid absorption, with maximum concentration occurring 3–4 h after oral administration, and has a half-life of approximately 12 h . The compound is eliminated via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion

Result of Action

Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may have a broad range of molecular and cellular effects.

properties

IUPAC Name |

2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)16-14(10-18)13-4-2-3-5-15(13)17-16/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMWZVMNUAWWSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396949 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76195-80-7 | |

| Record name | 2-(4-methoxyphenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)methyl]-3-phenylthiourea](/img/structure/B3022323.png)

![N-[2-(methylamino)ethyl]acetamide](/img/structure/B3022327.png)

![Hydrazine, [2-(methylthio)phenyl]-](/img/structure/B3022331.png)